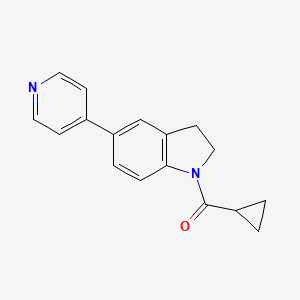![molecular formula C15H12BrNO3 B2743711 4-[2-(4-Bromophenyl)acetamido]benzoic acid CAS No. 925562-16-9](/img/structure/B2743711.png)
4-[2-(4-Bromophenyl)acetamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-(4-Bromophenyl)acetamido]benzoic acid” is a chemical compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12BrNO3/c16-11-7-5-10 (6-8-11)9-14 (18)17-13-4-2-1-3-12 (13)15 (19)20/h1-8H,9H2, (H,17,18) (H,19,20) . This indicates that the compound contains a bromophenyl group, an acetamido group, and a benzoic acid group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Aplicaciones Científicas De Investigación
Degradation Pathways and Toxicity
- Research involving acetaminophen, a compound related to 4-[2-(4-Bromophenyl)acetamido]benzoic acid, has been explored to understand its degradation by-products and toxicity. A study on the electro-Fenton (EF) process for acetaminophen degradation identified toxic aromatic compounds like benzaldehyde and benzoic acid as sub-products during the initial stages, with non-toxic compounds like carboxylic acids being final products. The study highlighted the conversion of toxic initial molecules to non-toxic compounds through electrogenerated hydroxyl radicals, pointing to the potential environmental applications of understanding these degradation pathways (Le et al., 2017).
Synthesis and Characterization
- Another area of application is the synthesis and characterization of related compounds for potential antimicrobial properties. A study on the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole reported its optimized molecular structure and explored its potential for non-linear optical (NLO) studies and antimicrobial activity, demonstrating the compound's relevance in materials science and bioactive compound development (Bhagyasree et al., 2013).
Advanced Oxidation Processes
- The degradation of compounds like acetaminophen in water treatment processes using advanced oxidation processes (AOPs) has been extensively studied. These studies have provided insight into the kinetics, mechanisms, and by-products of degradation, highlighting the importance of such research in environmental science and engineering to mitigate the impact of pharmaceuticals in water sources. A comprehensive review on this topic focused on the degradation pathways, biotoxicity of by-products, and theoretical predictions to enhance the degradation efficiency of AOP systems (Qutob et al., 2022).
Electrochemical Synthesis
- Electrochemical methods have been developed for the synthesis of new derivatives, including those related to acetaminophen, showcasing an environmentally friendly approach to creating bioactive compounds. Such methods emphasize green chemistry principles by avoiding the use of harmful reagents and conditions, contributing to sustainable pharmaceutical manufacturing processes (Nematollahi et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-[[2-(4-bromophenyl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-12-5-1-10(2-6-12)9-14(18)17-13-7-3-11(4-8-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGRUICNIQAXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Bromophenyl)acetamido]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2743629.png)
![N-[(3,5-dimethylphenoxy)-methylphosphoryl]pyridin-2-amine](/img/structure/B2743634.png)
![6-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743635.png)
![3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2743636.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2743639.png)
![Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2743640.png)



![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2743645.png)
![tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate](/img/structure/B2743646.png)

![1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole](/img/structure/B2743651.png)